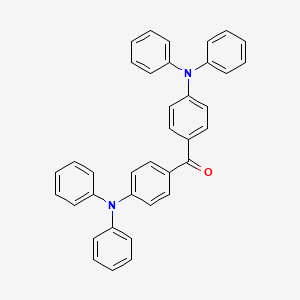

Bis(4-(diphenylamino)phenyl)methanone

Description

Evolution of Organic Semiconductors in Optoelectronic Technologies

The field of organic electronics has rapidly evolved from a niche area of academic inquiry to a commercially significant industry. perovskite-info.commdpi.com Organic semiconductors, the core components of these technologies, offer distinct advantages over their traditional inorganic counterparts, such as silicon. frontiersin.org Their solution-processability allows for fabrication using low-cost, large-area techniques like printing, opening doors for applications such as flexible displays, wearable sensors, and transparent solar cells. mdpi.comfrontiersin.org

The journey of organic semiconductors began with the discovery of conductivity in doped polyacetylene, which garnered the Nobel Prize in Chemistry in 2000. This breakthrough ignited intensive research into a wide array of organic materials. Today, organic optoelectronic devices are integral to numerous applications. researchgate.net Organic Light-Emitting Diodes (OLEDs) are now commonplace in high-end displays for televisions and smartphones, offering superior contrast and energy efficiency. mdpi.com Organic Solar Cells (OSCs), or organic photovoltaics (OPVs), promise to make solar energy more accessible through lightweight and flexible solar panels. mdpi.com Furthermore, Organic Field-Effect Transistors (OFETs) are fundamental components for creating flexible circuits and sensors. chemspider.com The continuous development of new organic semiconductor materials is crucial for advancing the performance, stability, and commercial viability of these technologies. perovskite-info.com

Role of Triarylamine Derivatives in Organic Electronics

Within the diverse family of organic semiconductors, triarylamine derivatives have established themselves as a cornerstone, particularly for their exceptional hole-transporting properties. mdpi.comchemspider.com These molecules are characterized by a central nitrogen atom bonded to three aromatic rings (aryl groups). This structure imparts a high electron-donating ability and excellent chemical stability, which are crucial for the efficient functioning of electronic devices. chemspider.com

The versatility of triarylamine derivatives allows for their chemical structure to be finely tuned, enabling researchers to optimize their electronic properties, such as ionization potential and charge carrier mobility, to match the requirements of specific device architectures. nih.gov This tunability has led to the development of a vast library of triarylamine-based materials, each with unique characteristics tailored for applications ranging from photovoltaics to light-emitting diodes. mdpi.comresearchgate.net Their amorphous nature often contributes to high solubility and good film-forming properties, which are advantageous for solution-based manufacturing processes. imist.ma

Contextualizing Bis(4-(diphenylamino)phenyl)methanone within Advanced Materials Research

This compound is a specific molecule within the broader class of triarylamine derivatives. Its structure features a central ketone group (methanone) linking two phenyl rings, each of which is in turn connected to a diphenylamino group. This "D-A-D" (donor-acceptor-donor) type structure, where the electron-donating diphenylamino groups are linked by an electron-accepting ketone core, is of significant interest in materials science. Such architectures can lead to unique photophysical properties, including intramolecular charge transfer (ICT), which is beneficial for applications in optoelectronics.

While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is not widely available in public literature, its structural motifs are well-precedented in high-performance organic electronic materials. The triphenylamine (B166846) (TPA) units are renowned for their excellent hole-transporting capabilities and electrochemical stability. The benzophenone (B1666685) (methanone) core provides a rigid, well-defined backbone that can influence the morphological and thermal properties of the material.

In the context of advanced materials research, this compound represents a strategic molecular design. It is synthesized to potentially serve as a high-performance hole-transporting material or as a host material in OLEDs. Its rigid structure could contribute to a high glass transition temperature (Tg), which is crucial for the long-term operational stability of devices by preventing morphological changes at elevated temperatures. Researchers investigating compounds with similar structures have reported applications in highly efficient blue OLEDs and as stable materials for perovskite solar cells. nih.govresearchgate.net Therefore, this compound is a compound of interest for developing next-generation organic electronic devices with enhanced efficiency and durability.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₃₇H₂₈N₂O |

| Molecular Weight | 516.64 g/mol |

| Common Synonyms | 4,4'-Bis(diphenylamino)benzophenone |

The table below compares the general characteristics of triarylamine derivatives with other classes of organic semiconductors to highlight their specific role in organic electronics.

| Material Class | Primary Function | Key Advantages | Example Compounds |

| Triarylamine Derivatives | Hole Transport | High hole mobility, good stability, tunable energy levels | TPD, PTAA, Spiro-OMeTAD |

| Polythiophenes | Hole Transport / Active Layer | Good conductivity, solution processable | P3HT, PEDOT:PSS |

| Fullerene Derivatives | Electron Transport / Acceptor | High electron affinity, good electron mobility | PCBM, C60 |

| Metal-Organic Complexes | Emissive Layer (Phosphorescent) | High quantum efficiency (triplet harvesting) | Ir(ppy)₃, Alq₃ |

Structure

3D Structure

Properties

IUPAC Name |

bis[4-(N-phenylanilino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O/c40-37(29-21-25-35(26-22-29)38(31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWRKMQGPPYFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518118 | |

| Record name | Bis[4-(diphenylamino)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-76-9 | |

| Record name | Bis[4-(diphenylamino)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[4-(diphenylamino)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Bis 4 Diphenylamino Phenyl Methanone

Established Synthetic Routes to Bis(4-(diphenylamino)phenyl)methanone

The construction of the this compound framework can be achieved through several synthetic pathways. These routes primarily focus on the formation of the crucial carbon-nitrogen bonds that link the diphenylamine (B1679370) moieties to the central benzophenone (B1666685) core.

Traditional Thermal Synthetic Approaches

A plausible and historically significant method for the synthesis of this compound is the Ullmann condensation. This reaction, a cornerstone in the formation of aryl-nitrogen bonds, typically involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. wikipedia.orgorganic-chemistry.orgwikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of 4,4'-dichlorobenzophenone (B107185) with diphenylamine.

The reaction is generally carried out in a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and requires a stoichiometric or catalytic amount of a copper species, often in the form of copper powder, copper(I) iodide, or copper(I) oxide. A base, such as potassium carbonate or sodium tert-butoxide, is also essential to facilitate the reaction. The high temperatures required are a notable characteristic of this method. wikipedia.org

Table 1: Typical Reaction Conditions for Traditional Ullmann Condensation

| Parameter | Condition |

| Reactants | 4,4'-Dichlorobenzophenone, Diphenylamine |

| Catalyst | Copper (e.g., CuI, Cu2O, Cu powder) |

| Base | K2CO3, NaOtBu |

| Solvent | NMP, DMF, Nitrobenzene |

| Temperature | 150-210 °C |

| Reaction Time | Several hours to days |

While effective, the traditional Ullmann condensation often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the need for stoichiometric amounts of copper, which can lead to difficulties in product purification. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

To overcome the limitations of traditional thermal methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the Ullmann condensation for the synthesis of this compound can significantly reduce reaction times from hours or days to mere minutes. mdpi.comnih.govnih.gov

Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. The conditions for a microwave-assisted Ullmann-type reaction would be similar to the traditional method in terms of reactants, catalyst, and base, but the mode of heating is the key difference. This technique is recognized for being more environmentally friendly due to reduced energy consumption and often allowing for the use of less hazardous solvents. mdpi.com

Table 2: Comparison of Traditional vs. Microwave-Assisted Ullmann-type Synthesis

| Feature | Traditional Thermal Method | Microwave-Assisted Method |

| Heating | Conventional (oil bath, heating mantle) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Temperature | High (often >150 °C) | Controlled, rapid heating |

| Yield | Often moderate | Generally higher |

| Byproducts | Can be significant | Often reduced |

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The synthesis of the target molecule is fundamentally dependent on the chemistry of its precursors and the strategic selection of reactions to assemble them. Condensation and cross-coupling reactions are pivotal in this regard.

Condensation Reactions Utilizing Key Reagents

Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine with the loss of a small molecule, such as water. While a direct condensation to form the C-N bond in the target molecule from a ketone and an amine is not the most common approach for this specific structure, related condensation reactions are crucial in the synthesis of similar compounds. For instance, the synthesis of Bis[4-(diphenylmethyleneamino)phenyl]methanone involves the condensation between benzophenone and 4,4'-diaminobenzophenone. This reaction highlights the utility of forming imine linkages as a potential strategy, which could then be followed by reduction to achieve the desired amine.

Suzuki-Miyaura Cross-Coupling Strategies in Analogous Compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. researchgate.netresearchgate.netrsc.orgmdpi.comnih.gov While not directly forming the C-N bond of the target molecule, this reaction is instrumental in synthesizing precursors and analogous compounds. For example, derivatives of tetraphenyl-p-phenylenediamine, which share the core diarylamine structure, can be synthesized using a one-pot double Suzuki-Miyaura cross-coupling reaction. researchgate.net This strategy allows for the construction of complex aromatic systems that can be further functionalized. The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. mdpi.com

Table 3: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, arylboronic esters |

| Organohalide | Electrophilic partner | Aryl iodides, bromides, chlorides, or triflates |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands |

| Base | Activates the organoboron reagent | Na2CO3, K2CO3, Cs2CO3, K3PO4 |

| Solvent | Reaction medium | Toluene, dioxane, THF, DMF |

Buchwald-Hartwig Coupling Methodologies for Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nl This reaction is highly relevant to the synthesis of this compound and its derivatives, as it directly couples an amine with an aryl halide or triflate. In a hypothetical synthesis of the target molecule, a double Buchwald-Hartwig amination of 4,4'-dihalobenzophenone with diphenylamine would be a direct and efficient route.

The reaction is known for its broad substrate scope, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for the success of the reaction, with different ligands being optimal for different substrate combinations. nih.gov This method represents a significant advancement over the harsher conditions of the traditional Ullmann condensation. wikipedia.org

Table 4: Essential Components for the Buchwald-Hartwig Amination

| Component | Function | Common Examples |

| Aryl Halide/Triflate | Electrophilic partner | 4,4'-Dichlorobenzophenone, 4,4'-Dibromobenzophenone |

| Amine | Nucleophilic partner | Diphenylamine |

| Palladium Precatalyst | Source of catalytic palladium | Pd(OAc)2, Pd2(dba)3 |

| Phosphine Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, BINAP, dppf rug.nlnih.gov |

| Base | Deprotonates the amine | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Reaction medium | Toluene, dioxane, THF |

Derivatization Strategies and Functionalization of the this compound Core

The this compound core is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the tertiary amine nitrogen atoms. libretexts.orgmasterorganicchemistry.com In triphenylamine (B166846) (TPA) and its derivatives, the nitrogen lone pair delocalizes into the phenyl rings, increasing their electron density and making them potent nucleophiles. researchgate.netresearchgate.net This activating influence is significantly stronger than the deactivating effect of the central carbonyl group.

The amino groups are strong ortho-, para-directing substituents. libretexts.orglibretexts.org Resonance analysis of the carbocation intermediate (sigma complex) formed during electrophilic attack shows that the positive charge can be delocalized onto the nitrogen atom when the electrophile adds to the ortho or para positions, providing substantial stabilization. lkouniv.ac.in Attack at the meta position does not allow for this charge delocalization. lkouniv.ac.in Due to steric hindrance at the ortho positions, electrophilic substitution on the terminal phenyl rings of the diphenylamino groups is expected to occur predominantly at the para-positions relative to the nitrogen atoms.

This inherent reactivity allows for a variety of functional groups to be introduced onto the molecular periphery. Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration: Addition of nitro groups using nitric acid and sulfuric acid, which can subsequently be reduced to form new amino functionalities.

Friedel-Crafts Acylation: Introduction of acyl groups, which adds a ketone functionality that can be used for further derivatization. lkouniv.ac.in

By tuning the nature of the substituents, the electronic properties of the molecule can be finely controlled. researchgate.net Attaching electron-donating groups (e.g., -OCH₃) enhances the electron-rich character, while electron-withdrawing groups (e.g., -NO₂, -CN) can modify its acceptor properties. researchgate.netmdpi.com

The symmetric, multi-aryl structure of this compound makes it an excellent building block, or dendron, for the synthesis of dendrimers and other macromolecular architectures. A closely related compound, Bis[4-(diphenylmethyleneamino)phenyl]methanone, is well-established as a dendron in the synthesis of phenylazomethine dendrimers. nih.gov

In this context, the central benzophenone core acts as a focal point from which dendritic wedges can be extended. The two diphenylamino groups provide four peripheral phenyl rings that can be functionalized to serve as branching points for the next generation of the dendrimer.

The synthesis of dendrimers from this core can be achieved through a divergent approach. This involves:

Functionalization of the Core: Attaching reactive groups to the para-positions of the terminal phenyl rings via electrophilic aromatic substitution.

Branching: Reacting these functionalized sites with monomer units that contain complementary reactive groups, thereby adding the next layer or "generation" of the dendrimer.

Iteration: Repeating the functionalization and branching steps to build successive generations, leading to a highly branched, three-dimensional macromolecule.

Methodologies for Compound Purification

The purification of this compound and its derivatives relies on standard techniques for solid organic compounds, leveraging differences in polarity and solubility. Given its large, relatively non-polar, and crystalline nature, the most common and effective methods are column chromatography and recrystallization.

Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective technique for separating the target compound from unreacted starting materials or by-products. A non-polar or moderately polar eluent system is typically used. For a similar, large aromatic ketone, a solvent system of ethyl acetate (B1210297) and hexane (B92381) (e.g., in a 1:5 ratio) has been shown to provide good separation. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Recrystallization: Recrystallization is used to obtain high-purity crystalline material. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. For related aminobenzophenone compounds, ethanol (B145695) has been used as an effective recrystallization solvent. prepchem.com Obtaining single crystals for structural analysis, such as X-ray crystallography, can often be achieved by the slow evaporation of a solvent from a pure solution of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities with high precision, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. This method separates compounds based on their hydrophobicity. For a related compound, Methanone (B1245722), bis[4-(diethylamino)phenyl]-, an RP-HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) has been described. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The table below summarizes the primary purification techniques applicable to this compound.

| Purification Method | Principle | Typical Solvents/Conditions | Application |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences. | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate mixtures. | Primary purification of reaction mixtures. |

| Recrystallization | Separation based on differences in solubility between the compound and impurities in a specific solvent at varying temperatures. | Ethanol, Ethyl Acetate, or other organic solvents. | Final purification to obtain high-purity crystalline solid. |

| HPLC | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Mobile Phase: Acetonitrile/Water mixtures. | Analytical purity assessment and preparative purification of small samples. |

Molecular Structure and Conformational Analysis of Bis 4 Diphenylamino Phenyl Methanone

Analysis of the Benzophenone (B1666685) Core Conformation

Dihedral Angles and Steric Hindrance Effects

The conformation of the benzophenone core is significantly influenced by steric hindrance between the hydrogen atoms of the two phenyl rings. This steric repulsion prevents the molecule from adopting a planar conformation. In a closely related compound, Bis[4-(diphenylmethyleneamino)phenyl]methanone, the dihedral angle between the two phenyl rings of the benzophenone core has been determined to be 54.49(5)°. researchgate.net This significant twist is a direct consequence of the steric strain, which is a common feature in benzophenone derivatives. The bulky diphenylamino groups attached to the phenyl rings of the benzophenone core further contribute to this steric crowding, reinforcing the twisted conformation.

Impact of Twisted Configuration on Intermolecular Interactions and Crystallization Behavior

The pronounced twisted configuration of the benzophenone core has a profound impact on the molecule's ability to pack efficiently in the solid state. This non-planar geometry hinders close packing and extensive π-π stacking interactions between adjacent molecules. Consequently, this can lead to the formation of less symmetric crystal lattices. The random orientation of the numerous aromatic rings in the molecule is not conducive to forming a highly ordered, densely packed crystal structure. researchgate.net This can influence the material's bulk properties, such as its melting point and solubility.

Structural Features of Diphenylamino Substituents

N-Atom Geometry and Deviation from Trigonality

The geometry of the nitrogen atoms in the diphenylamino groups deviates significantly from an ideal trigonal planar arrangement. This deviation is primarily attributed to the steric repulsion between the phenyl rings of the benzophenone core and the phenyl groups of the diphenylamino substituents. In a structurally similar molecule, large C=N—C angles of 127.61(12)° and 123.09(13)° have been observed, indicating a significant distortion from the ideal 120° angle of a trigonal planar geometry. researchgate.net This distortion highlights the steric pressure exerted by the bulky aromatic groups, which forces the nitrogen atom out of a perfectly planar configuration.

Crystallographic Insights and Molecular Packing Characteristics

The arrangement of molecules in the crystalline state provides a macroscopic manifestation of the intramolecular forces and steric effects. The crystallographic parameters offer a precise description of the solid-state packing of Bis(4-(diphenylamino)phenyl)methanone.

Crystal Symmetry and Unit Cell Parameters

| Parameter | Value (for Bis[4-(diphenylmethyleneamino)phenyl]methanone) researchgate.net |

| Crystal System | Triclinic |

| Space Group | P1 |

Detailed Crystallographic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed, experimentally verified analysis of its molecular structure, conformational properties, and specific intermolecular interactions in the solid state, as requested, cannot be provided at this time.

The precise determination of a molecule's three-dimensional structure and its packing in a crystalline lattice is fundamental to understanding its physicochemical properties. This information, typically obtained through single-crystal X-ray crystallography, would be essential to definitively discuss the presence or absence of specific non-covalent interactions such as π-stacking and C-H···π interactions.

While theoretical calculations could offer predictions regarding the molecule's likely conformation and electronic properties, such computational models lack the definitive validation provided by experimental crystallographic data. The steric bulk of the four phenyl rings attached to the two nitrogen atoms, along with the geometry of the central methanone (B1245722) (ketone) group, would be expected to result in a complex, non-planar molecular conformation. However, the specifics of bond lengths, bond angles, dihedral angles, and the arrangement of molecules in the solid state remain unconfirmed.

Without a published crystal structure, any discussion on the absence of significant π-stacking and C-H···π interactions would be purely speculative. These interactions are highly dependent on the precise packing of molecules in the crystal lattice, which is influenced by a subtle balance of intermolecular forces.

Therefore, the requested in-depth article focusing on the specific crystallographic and intermolecular interaction details of this compound cannot be generated with scientific accuracy. The necessary experimental data is not found in the public domain.

Electronic Structure and Frontier Molecular Orbital Theory Applied to Bis 4 Diphenylamino Phenyl Methanone

Electronic Density Distribution and Charge Transfer Characteristics

The electronic structure of Bis(4-(diphenylamino)phenyl)methanone is characterized by a distinct distribution of electron density, a feature typical of push-pull or donor-acceptor (D-A) molecular architectures. In this compound, the two diphenylamino (TPA) groups act as potent electron-donating moieties, while the central benzophenone (B1666685) (methanone) core functions as the electron-accepting unit. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of light, an electron is promoted from the ground state to an excited state. In this excited state, there is a significant redistribution of electron density. The electron density shifts from the electron-rich diphenylamino groups towards the electron-deficient benzophenone core. This charge transfer character is a fundamental property of the molecule, influencing its photophysical and electronic behaviors. Computational studies, such as those employing Density Functional Theory (DFT), confirm this phenomenon by mapping the electron density distribution in both the ground and excited states. The existence of charge separation states is a key characteristic, indicating a spatial separation of the highest occupied and lowest unoccupied molecular orbitals. researchgate.netresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of this compound. The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) dictate the molecule's absorption and emission characteristics, as well as its potential for use in electronic devices.

Theoretical calculations and experimental measurements are used to determine these energy levels. For similar donor-acceptor compounds, the HOMO and LUMO energy levels are well-defined. Due to the separation of the donor and acceptor moieties, there is often little overlap between the HOMO and LUMO wavefunctions. frontiersin.org This separation is a key factor in achieving a small energy gap between the singlet and triplet excited states.

Calculated Frontier Molecular Orbital Energies for a Structurally Related Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.34 |

| LUMO | -2.38 |

| HOMO-LUMO Gap (ΔEH-L) | 2.96 |

Note: Data presented is for a comparable molecule containing the 4-(diphenylamino)phenyl donor group and is illustrative of the typical energy levels found in such structures. st-andrews.ac.ukscispace.com

The diphenylamino groups exert a profound influence on the HOMO energy level of the molecule. As strong electron-donating groups, they possess high-energy lone pairs of electrons on the nitrogen atoms, which are delocalized across the phenyl rings. researchgate.net This electron-rich nature significantly raises the energy of the HOMO. scispace.com

A key feature of the electronic structure of this compound is the spatial separation of its frontier molecular orbitals. Computational analyses consistently show that the HOMO is primarily localized on the electron-donating diphenylamino groups. frontiersin.org The electron density of the HOMO is concentrated on the nitrogen atoms and the associated phenyl rings of the TPA units.

Conversely, the LUMO is predominantly localized on the electron-accepting benzophenone core. frontiersin.org This spatial segregation of the HOMO and LUMO is a direct consequence of the molecule's donor-acceptor design. The clear separation minimizes the overlap between the HOMO and LUMO wavefunctions, which has significant implications for the molecule's photophysical properties, particularly the energy difference between the lowest singlet and triplet excited states. frontiersin.org This localization provides a clear picture of the charge transfer process, where an electron effectively moves from the TPA "donor" orbitals to the benzophenone "acceptor" orbital upon excitation.

Energy Gaps between Singlet and Triplet Excited States (ΔE_ST)

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a crucial parameter, especially for applications in thermally activated delayed fluorescence (TADF). A small ΔE_ST is essential for efficient reverse intersystem crossing (RISC), the process where triplet excitons are converted back into singlet excitons, thereby enhancing fluorescence efficiency. frontiersin.org

In donor-acceptor molecules like this compound, the spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) leads to a very small exchange energy between the orbitals. frontiersin.orgresearchgate.net This minimal exchange energy directly results in a small ΔE_ST. For closely related TADF emitters, ΔE_ST values are typically found to be well below 0.2 eV, which is conducive to efficient RISC. nih.gov The ability to achieve such a small singlet-triplet gap is a direct outcome of the charge-transfer nature of the excited state and the physical separation of the frontier orbitals. frontiersin.orgnih.gov

Representative Singlet-Triplet Energy Gaps for Related TADF Emitters

| Compound Type | ΔEST (eV) |

|---|---|

| TXO-TPA Based Polymer | 0.12 - 0.15 |

| TXO-TPA Small Molecule | 0.04 - 0.09 |

| DMDHPN-DPS Derivative | ~0.01 |

Note: Data is for structurally similar donor-acceptor molecules that exhibit TADF, illustrating the small ΔE_ST values achievable with this molecular design. frontiersin.orgnih.gov

Charge Transport Mechanisms and Carrier Dynamics in Bis 4 Diphenylamino Phenyl Methanone and Its Derivatives

Electron Donor Functionality and Charge Transfer Processes

The fundamental electronic behavior of Bis(4-(diphenylamino)phenyl)methanone is rooted in the electron-donating nature of its diphenylamino groups. The nitrogen atoms in these moieties possess lone pairs of electrons that can be readily delocalized into the aromatic π-system. This characteristic imparts significant electron-donor, or p-type, properties to the molecule.

Upon photoexcitation or electrical stimulation, intramolecular charge transfer (ICT) processes can occur. In molecules with a donor-π-acceptor architecture, the benzophenone (B1666685) core, with its electron-withdrawing carbonyl group, can act as an acceptor, facilitating the transfer of charge from the diphenylamino donor units. This ICT is a critical step in the generation of charge carriers. Studies on related diphenylamino-substituted compounds have shown that the introduction of strong electron-donating diphenylamino groups onto an acceptor core can lead to significant intramolecular charge-transfer transitions. This process is often accompanied by a notable change in the electronic absorption and emission spectra.

Hole Transport Enhancement via Diphenylamino Moieties

The diphenylamino moieties are central to the efficient hole transport observed in many TPA derivatives. These groups provide stable cationic radical states upon oxidation (hole injection), and the charge can be delocalized over the entire TPA unit, which reduces the reorganization energy associated with charge hopping.

In this compound, the presence of two such moieties is expected to create an effective pathway for hole transport. The non-coplanar, propeller-like structure of the triphenylamine (B166846) units helps to prevent strong π-π stacking, which can lead to the formation of amorphous thin films with good morphological stability, a desirable trait for device fabrication.

The arrangement of molecules in the solid state, or molecular packing, profoundly influences the efficiency of charge transport. For charge hopping between adjacent molecules, the intermolecular electronic coupling is a key determinant of charge mobility.

For a related compound, Bis[4-(diphenylmethyleneamino)phenyl]methanone, crystallographic studies have revealed a twisted conformation of the central benzophenone core with a significant dihedral angle between the benzene (B151609) rings. nih.gov The six aromatic rings in the molecule adopt a seemingly random orientation, which is not conducive to efficient π-stacking interactions. nih.gov This type of packing can lead to lower charge mobility compared to more ordered crystalline structures. The shortest intermolecular distance between the centroids of two rings in this related imine derivative was found to be 4.45 Å, which is relatively large and suggests weak intermolecular electronic coupling. nih.gov While this data is for an imine derivative, it provides insight into the potential packing behavior of the amine analog, suggesting that amorphous film formation is likely.

Efficient injection of charge carriers from the electrodes into the organic semiconductor is crucial for device performance. The energy alignment between the work function of the anode (for holes) and the Highest Occupied Molecular Orbital (HOMO) of the hole transport material is a critical factor. Materials incorporating diphenylamino groups are known to have HOMO levels that can be well-matched with common transparent conductive oxides like indium tin oxide (ITO), facilitating efficient hole injection.

In organic light-emitting diodes (OLEDs), derivatives of TPA are frequently used as hole injection or hole transport layers. For instance, 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (B1667301) (DNTPD) has been studied as a hole injection layer, where it was found to lower the hole injection barrier at the ITO interface. researchgate.net While specific data for this compound is not available, the general properties of the diphenylamino group suggest it would have favorable hole injection characteristics.

Exciton (B1674681) Generation and Transport Efficiency

The transport of excitons in disordered organic materials is often described as an incoherent hopping process. The exciton diffusion length, which is the average distance an exciton can travel before recombining, is a critical parameter. Energetic disorder in the material can significantly impact this diffusion length. aps.org The amorphous nature often associated with TPA derivatives, while beneficial for film morphology, can introduce energetic disorder that may limit exciton transport efficiency.

Intramolecular and Intermolecular Charge Transport Studies

Charge transport in organic materials can be considered at two levels: within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intramolecular transport is governed by the electronic structure of the molecule itself. The π-conjugated system in this compound allows for charge to be delocalized across the molecule. Computational studies on TPA derivatives often show that the HOMO is distributed over the entire molecule, which is favorable for hole transport as it reduces the reorganization energy.

Photophysical Properties and Excited State Dynamics of Bis 4 Diphenylamino Phenyl Methanone

Absorption and Emission Characteristics in Solution and Solid State

The absorption and emission spectra of Bis(4-(diphenylamino)phenyl)methanone are influenced by the surrounding environment, exhibiting different characteristics in solution versus the solid state. These properties are largely dictated by the nature of the intramolecular charge transfer states and intermolecular interactions.

This compound is expected to exhibit solvatochromism, a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent. This behavior is characteristic of molecules with a significant difference in dipole moment between the ground and excited states, which is typical for donor-acceptor systems.

In nonpolar solvents, the absorption spectrum is generally expected to show bands corresponding to localized π-π* transitions within the diphenylamino and benzophenone (B1666685) moieties. As the solvent polarity increases, the absorption spectrum may show a blue shift (hypsochromic shift). In contrast, the fluorescence emission spectrum is expected to exhibit a pronounced red shift (bathochromic shift) with increasing solvent polarity. This is due to the stabilization of the more polar excited state by the polar solvent molecules, leading to a reduction in the energy gap for emission. The significant Stokes shift observed in polar solvents is a strong indicator of the intramolecular charge transfer (ICT) character of the excited state.

Table 1: Illustrative Solvatochromic Data for a Related Diphenylamino-substituted Chromophore

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| n-heptane | 403 | 450 |

| Toluene | 408 | 485 |

| 1,4-dioxane | 405 | 505 |

| Chloroform | 410 | 540 |

| Dichloromethane | 415 | 580 |

| Acetonitrile (B52724) | 400 | 565 |

(Data is illustrative and based on a similar compound to demonstrate the principle of solvatochromism.)

The electronic structure of this compound, with its electron-donating diphenylamino groups and electron-accepting benzophenone core, facilitates intramolecular charge transfer upon photoexcitation. The absorption spectrum of such donor-acceptor molecules often features a distinct band corresponding to the ICT transition. This ICT band is typically broad and located at lower energies (longer wavelengths) compared to the localized π-π* transitions of the individual donor and acceptor moieties.

The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor units, as well as their relative orientation. In the excited state, the molecule can undergo geometrical relaxation to a more planar conformation, which enhances the charge transfer character and leads to a highly polar excited state. The presence and nature of ICT bands can be further investigated through computational studies and time-resolved spectroscopy.

Luminescence Mechanisms and Quantum Efficiencies

The luminescence of this compound is governed by a combination of factors including its molecular structure, the surrounding environment, and the interplay of different excited state deactivation pathways.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For molecules like this compound, the quantum yield can vary significantly with the solvent polarity. In nonpolar solvents, a relatively high quantum yield may be observed. However, as solvent polarity increases, the stabilization of the ICT state can promote non-radiative decay pathways, such as internal conversion, leading to a decrease in the fluorescence quantum yield.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This behavior is often observed in molecules with rotatable groups, such as the phenyl rings in the diphenylamino moieties of this compound. In dilute solutions, the intramolecular rotation of these groups provides a non-radiative decay pathway for the excited state, leading to quenching of fluorescence.

In the aggregated state, the restriction of these intramolecular rotations (RIR) blocks this non-radiative channel, forcing the excited state to decay radiatively, resulting in strong fluorescence. Given its molecular structure, it is plausible that this compound could exhibit AIE characteristics. Experimental verification would involve studying the fluorescence intensity in solvent mixtures where the compound's solubility is poor, leading to aggregation.

Molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) can exhibit thermally activated delayed fluorescence (TADF). rsc.org In such molecules, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. rsc.org This mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to very high internal quantum efficiencies in organic light-emitting diodes (OLEDs).

Room Temperature Phosphorescence (RTP) Characteristics

This compound is built upon a benzophenone core, a molecule well-regarded for its phosphorescent properties. Benzophenone itself is known to exhibit crystallization-induced room temperature phosphorescence (RTP). In its solid crystalline state, benzophenone emits phosphorescence centered at approximately 449 nm, with an average lifetime reported to be 317 microseconds nih.gov. This inherent phosphorescent capability of the benzophenone unit is a foundational characteristic.

The addition of diphenylamino groups to the benzophenone core is expected to modulate these properties. In many organic phosphors, the introduction of such large, non-planar groups can influence molecular packing in the solid state, which in turn affects the efficiency of non-radiative decay pathways for the triplet excitons. For RTP to be efficient, non-radiative quenching of triplet excitons must be minimized, which is often achieved in a rigid crystalline state or by embedding the phosphor in a rigid polymer matrix ias.ac.in.

Research on other benzophenone derivatives, such as those appended with boronic esters, has shown that simple molecular design incorporating a carbonyl group can lead to significant RTP efficiency under ambient conditions, with visible afterglow ias.ac.in. These derivatives exhibit green phosphorescence in the solid state, with quantum yields around 7% in air ias.ac.in. While specific RTP data for this compound is not extensively detailed, the known phosphorescent nature of its core structure suggests a propensity for this phenomenon, likely influenced by the electronic and steric effects of the terminal diphenylamino moieties.

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of molecules like this compound are of significant interest for applications in photonics and optoelectronics. The molecule's structure, which can be described as a donor-acceptor-donor (D-A-D) architecture, where the diphenylamino groups act as electron donors and the central benzophenone core acts as an electron acceptor, is a common motif for eliciting strong NLO responses.

Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a third-order nonlinear optical process with numerous applications. The design of molecules with large TPA cross-sections (δTPA) often relies on creating structures with significant intramolecular charge transfer (ICT). The D-A-D design of this compound is conducive to such ICT upon excitation.

These findings suggest that this compound, with its extensive conjugation provided by the four phenyl rings on the amino groups, likely possesses a significant TPA cross-section.

Interactive Data Table: TPA Cross-Sections of Related Benzophenone Derivatives

| Compound ID | TPA Cross-Section (δTPA) [GM] | Wavelength [nm] | Solvent |

| BD-PM | 14 | 800 | - |

| BM-PPPM-C6 | 116 | 800 | - |

| BD-PPM | 336 | - | THF |

| BD-PTM | ~380 | - | DCM |

Note: 1 GM = 10-50 cm4 s photon-1 molecule-1. Data is for structurally related compounds, not this compound itself.

Reverse Saturable Absorption (RSA) Phenomena

Reverse Saturable Absorption (RSA) is an NLO phenomenon where the absorption of a material increases with increasing light intensity. This property is desirable for applications in optical limiting, which protects sensitive optical sensors and human eyes from high-intensity laser pulses. RSA occurs when the excited-state absorption cross-section of a molecule is significantly larger than its ground-state absorption cross-section researchgate.net.

The process typically involves the population of an excited state (either a singlet or, more commonly, a long-lived triplet state) which has stronger absorption at the excitation wavelength than the ground state. For RSA to be effective, the molecule must have a high yield of this strongly absorbing excited state.

While specific studies on the RSA characteristics of this compound are not documented in the available literature, its benzophenone core is known for a high intersystem crossing yield to the triplet state etnalabs.com. This is a key prerequisite for strong triplet-state-mediated RSA. Materials like twistacenes have been shown to exhibit RSA originating from TPA-induced excited-state absorption mdpi.com. Given the D-A-D structure of this compound, which promotes TPA, it is plausible that it could exhibit RSA through a similar mechanism, although experimental verification is required.

Transient Photoluminescence Decay Measurements and Analysis

The analysis of transient photoluminescence decay provides critical information about the excited-state dynamics of a molecule, including the lifetimes of singlet and triplet states and the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).

For this compound, the photophysical dynamics are governed by its D-A-D structure. Theoretical studies on benzophenone-based emitters with diphenylamine (B1679370) (DPA) donor groups have explored these dynamics in the context of thermally activated delayed fluorescence (TADF). These studies model properties such as the singlet-triplet energy gap (ΔEST) and spin-orbit coupling (SOC), which dictate the rates of ISC and RISC acs.orgsemanticscholar.org. A small ΔEST and significant SOC are crucial for efficient TADF.

Experimental studies on benzophenone itself provide foundational data. Using transient absorption spectroscopy, the triplet state of benzophenone can be directly observed. In deoxygenated aqueous solutions, the decay of the benzophenone triplet state can be monitored at 525 nm researchgate.net. In a polymethyl methacrylate (PMMA) matrix, the triplet state decay is often bi-exponential, with lifetimes that are dependent on temperature etnalabs.com. For example, one lifetime component (τ1) shows a clear decrease with increasing temperature, a trend that has been linked to the onset of molecular motions within the matrix etnalabs.com.

Interactive Data Table: Triplet State Decay Parameters for Benzophenone

| Matrix/Solvent | Monitored Wavelength (λprobe) | Observation |

| PMMA | 530 nm | Bi-exponential decay, temperature-dependent lifetimes etnalabs.com. |

| Aqueous Solution | 525 nm | Pseudo-first-order decay in the presence of quenchers researchgate.net. |

Advanced Applications in Organic Electronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

The triphenylamine (B166846) and benzophenone (B1666685) units that constitute Bis(4-(diphenylamino)phenyl)methanone are well-established building blocks in the design of materials for OLEDs. The diphenylamino groups are known for their excellent hole-transporting capabilities and high thermal stability, while the benzophenone core can act as an electron-accepting unit. This combination creates a donor-acceptor (D-A) type structure, which is a fundamental design principle for many advanced OLED materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).

Emitter Applications (Dopant and Emitting Layer Component)

Derivatives of the this compound structure are utilized as emitters in the emissive layer (EML) of an OLED, often as a dopant within a host material. The electroluminescent properties of these materials are dictated by the intramolecular charge transfer (CT) state that arises from the electron-donating diphenylamino groups and the electron-accepting benzophenone core. This CT character is crucial for developing TADF emitters, which can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency.

For instance, modifying the benzophenone core and the peripheral diphenylamino groups allows for the tuning of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, adjusts the energy gap and the emission color. Benzophenone-based derivatives have been successfully employed as emitters in OLEDs due to their highly twisted geometry, which helps to reduce intermolecular interactions and self-quenching effects, leading to higher emission efficiency in the solid state. nih.gov

Host Material Design and Performance

The design of the host material in an OLED's emissive layer is critical for achieving high efficiency and long operational stability. An ideal host should possess a high triplet energy to confine the triplet excitons of the dopant, as well as balanced charge-transport properties to ensure a wide recombination zone within the EML. The this compound framework is a promising candidate for host materials due to the inherent properties of its constituent parts.

The diphenylamino moieties provide excellent hole-transporting characteristics, while the benzophenone unit offers electron-transporting properties. This combination can lead to a bipolar host material, capable of transporting both holes and electrons effectively. ossila.comnoctiluca.eu By chemically modifying the core structure, for example, by introducing different functional groups, the charge transport properties and triplet energy levels can be precisely controlled to match those of the intended emitter dopant. For example, benzophenone derivatives have been synthesized and used as host materials, demonstrating the versatility of this chemical scaffold in OLED device engineering. nih.gov

Device Architecture and Electroluminescent Performance Optimization

The high thermal and morphological stability of materials derived from this framework contributes to the longevity and reliability of the OLED device. researchgate.net Optimization of the layer thicknesses and the doping concentration of the emitter are crucial steps in maximizing device efficiency and color purity.

The External Quantum Efficiency (EQE) is a key metric for evaluating OLED performance, representing the ratio of photons emitted to the number of electrons injected. High EQEs are achieved by ensuring efficient charge balance, high photoluminescence quantum yield (PLQY) of the emitter, and effective light out-coupling.

In devices utilizing derivatives of the this compound structure as TADF emitters, high EQEs have been reported. For example, a deep-blue OLED employing an exciplex system with a bis(4-fluorophenyl)amine-substituted acceptor achieved a maximum EQE of 10.2%. nih.gov Another study on a green TADF-OLED using a novel host material achieved a remarkable maximum EQE of 31.5%. osti.gov These results underscore the potential of molecular designs based on the donor-acceptor concept inherent in the this compound structure.

| Device Type | Emitter/Host System | Maximum EQE (%) | Reference |

|---|---|---|---|

| Deep-Blue Exciplex OLED | HAP-3FDPA:mCP | 10.2 | nih.gov |

| Green TADF-OLED | m-CzPym host with 4CzIPN emitter | 31.5 | osti.gov |

| Sky-Blue Phosphorescent OLED | TPSi-F host with FIrpic emitter | 15.0 | researchgate.net |

Color purity is a critical parameter for display applications and is quantified by the Commission Internationale de l'Eclairage (CIE) chromaticity coordinates. The emission color and its purity are determined by the chemical structure of the emitting molecule. For materials based on the this compound framework, the emission color can be tuned from blue to green and even into the near-infrared region by modifying the donor and acceptor strengths and the extent of the π-conjugated system.

For instance, a deep-blue emitting OLED based on an exciplex system reported CIE coordinates of (0.16, 0.12). nih.gov This demonstrates that with careful molecular engineering, materials derived from this structural family can achieve the highly sought-after deep-blue emission necessary for full-color displays.

| Device Type | Emitter System | CIE (x, y) | Reference |

|---|---|---|---|

| Deep-Blue Exciplex OLED | HAP-3FDPA:mCP | (0.16, 0.12) | nih.gov |

Efficiency roll-off, the decrease in EQE at high brightness levels, is a significant challenge in OLED technology, particularly for commercial applications. This phenomenon is often attributed to factors such as triplet-triplet annihilation (TTA) and singlet-polaron annihilation (SPA). The molecular design of host and emitter materials plays a crucial role in mitigating efficiency roll-off.

Strategies to reduce roll-off include designing host materials with balanced charge transport to widen the recombination zone and developing emitters with shorter delayed fluorescence lifetimes in the case of TADF. The bipolar nature that can be engineered into this compound-based host materials can contribute to reducing the accumulation of charge carriers and excitons in the emissive layer, thereby suppressing annihilation processes. researchgate.net For example, a high-performance green TADF-OLED with a specifically designed host material exhibited less efficiency roll-off at high luminance, maintaining over 89% of its maximum EQE at 5000 cd/m². osti.gov

Device Lifetime Enhancement

The operational stability and lifetime of Organic Light-Emitting Diodes (OLEDs) are critical factors for their commercial viability. Device degradation can occur through various mechanisms, including morphological changes in the organic layers, chemical decomposition of the materials under electrical stress and heat, and interfacial degradation. Host materials play a crucial role in determining the lifetime of an OLED. A stable host material with a high glass transition temperature (Tg) and a high decomposition temperature (Td) can help to maintain the morphology of the emissive layer and prevent the aggregation of dopant molecules, which can lead to quenching and reduced efficiency over time. Furthermore, the electrochemical stability of the host material is paramount, as the formation of reactive radical ions can lead to irreversible degradation pathways. While the triphenylamine units in this compound are known to be good hole transporters and can form stable radical cations, specific studies detailing its impact on the lifetime of OLED devices are not available.

Thermally Activated Delayed Fluorescence (TADF) OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission in OLEDs, enabling internal quantum efficiencies of up to 100%. nih.gov This process relies on materials with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov In such materials, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy at room temperature. nih.gov

The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties, spatially separated to ensure a small ΔEST. The diphenylamino groups in this compound are strong electron donors, while the central benzophenone core can act as an electron acceptor. This donor-acceptor-donor (D-A-D) structure is a common motif for TADF materials. However, specific research confirming and quantifying the TADF properties of this compound, including its ΔEST value, RISC rate, and performance in TADF OLEDs, is not present in the available literature. For comparison, other D-A-D type molecules incorporating different donor and acceptor units have been extensively studied and have demonstrated high efficiencies in TADF OLEDs.

Exciplex Systems in OLED Architectures

An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor molecule in the excited state. nih.gov In OLEDs, exciplexes can be formed at the interface between a hole-transporting layer (donor) and an electron-transporting layer (acceptor). researchgate.net Exciplex emission is typically red-shifted compared to the emission of the individual molecules and can also exhibit TADF, allowing for the harvesting of triplet excitons. nih.gov

The formation of an exciplex can be beneficial for OLEDs as it can facilitate charge separation and recombination, and the broad emission spectrum can be useful for white OLEDs. mdpi.com The diphenylamino groups of this compound suggest it could act as a donor component in an exciplex-forming system when paired with a suitable acceptor material. However, there are no specific studies detailing the formation of exciplexes involving this compound or the performance of OLEDs based on such exciplex systems. Research on other donor-acceptor pairs has shown that the energy levels of the donor and acceptor, as well as their interfacial properties, are critical for efficient exciplex formation and emission. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and large-area solar energy conversion. chemrxiv.org The active layer of a common type of OPV consists of a bulk heterojunction (BHJ), which is a blend of an electron donor and an electron acceptor material. rsc.org

Donor Material Role and Power Conversion Efficiency

In an OPV, the donor material is responsible for absorbing sunlight to create excitons (bound electron-hole pairs). chemrxiv.org For efficient power conversion, the donor material should have strong absorption in the solar spectrum, and its highest occupied molecular orbital (HOMO) energy level must be appropriately aligned with the lowest unoccupied molecular orbital (LUMO) of the acceptor to provide a sufficient driving force for exciton (B1674681) dissociation. chemrxiv.org The power conversion efficiency (PCE) of an OPV is a key performance metric, determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). mdpi.com

Materials with triphenylamine moieties are often explored as donor materials in OPVs due to their good hole-transporting properties and tunable electronic structure. mdpi.com While this compound possesses these structural features, there is a lack of published research on its use as a donor material in OPVs and no reported data on the power conversion efficiency of devices employing this specific compound.

Charge Carrier Mobility in OPVs

After exciton dissociation at the donor-acceptor interface, the separated electrons and holes must be transported to their respective electrodes to generate a photocurrent. chemrxiv.org The efficiency of this process is largely dependent on the charge carrier mobility of the donor and acceptor materials. High hole mobility in the donor material and high electron mobility in the acceptor material are desirable to minimize charge recombination and maximize the collection of charge carriers. chemrxiv.org Low charge carrier mobility is a common limiting factor for the performance of organic semiconductors. chemrxiv.org The triphenylamine structure is known to facilitate hole transport. However, specific measurements of the hole mobility of this compound and its impact on the performance of OPV devices have not been reported.

Device Performance Parameters (Open Circuit Voltage, Short Circuit Current, Fill Factor)

The performance of an OPV device is characterized by three key parameters:

Open Circuit Voltage (Voc): This is the maximum voltage a solar cell can produce when there is no current flowing. It is primarily determined by the difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov

Short Circuit Current (Jsc): This is the maximum current a solar cell can produce when the voltage across it is zero. It is influenced by the amount of light absorbed by the active layer, the efficiency of exciton dissociation, and the efficiency of charge transport to the electrodes. nih.gov

Fill Factor (FF): This is the ratio of the maximum power from the solar cell to the product of Voc and Jsc. It is a measure of the "squareness" of the current-voltage (I-V) curve and is affected by factors such as charge carrier mobility and recombination. nih.gov

Without experimental data from OPV devices fabricated with this compound, it is not possible to provide values for these performance parameters.

Stability and Degradation Mechanisms in OPVs

While specific degradation studies on this compound in organic photovoltaics (OPVs) are not extensively documented, the stability of triphenylamine-based organic hole transport materials (HTMs) has been a subject of significant research, particularly in the context of perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The insights from these studies are highly relevant to understanding the potential stability and degradation pathways of this compound when incorporated into OPV devices.

The stability of the amorphous or glassy state of the HTM layer is a critical factor for the long-term performance and commercial viability of OPVs. rsc.org A key parameter defining this stability is the glass transition temperature (Tg). Materials with a higher Tg are generally more resistant to morphological changes, such as crystallization, which can occur over time and under thermal stress, leading to device failure. The propeller-like structure of triphenylamine derivatives helps to prevent close packing and crystallization, thus promoting the formation of stable amorphous films. researchgate.net

Common degradation mechanisms in OPVs can be broadly categorized as extrinsic, caused by environmental factors like oxygen and water, and intrinsic, arising from the inherent instability of the materials or interfaces under operational stress (e.g., light, heat, and electrical bias). stanford.edu For the organic layers, photo-oxidation is a major degradation pathway, where the absorption of light in the presence of oxygen leads to chemical reactions that disrupt the conjugated system of the organic semiconductor, causing a loss of absorption and charge transport capability. stanford.edu

Therefore, while this compound's inherent chemical structure suggests good potential for stability in OPV applications, its actual performance would depend on the specific device architecture, the other materials used, and the effectiveness of the device encapsulation in preventing the ingress of oxygen and moisture. stanford.edu

Sensing Applications

The strong fluorescence and electron-donating nature of the triphenylamine moiety make this compound and its derivatives excellent candidates for the development of fluorescent chemical sensors. rsc.org These sensors operate on the principle that the interaction of the analyte with the fluorophore causes a detectable change in the fluorescence properties, such as intensity (quenching or enhancement) or wavelength. globethesis.com

Derivatives of triphenylamine have been investigated for their potential in optical oxygen sensing. These sensors are typically based on the principle of luminescence quenching by molecular oxygen. In one study, isomeric compounds containing two triphenylamine moieties and a single electron-accepting dibenzothiophen-2-yl(phenyl)methanone unit were synthesized and their photophysical properties evaluated for oxygen sensing applications. nih.gov

The sensing mechanism relies on the competition between room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). The presence of oxygen, a well-known quencher of triplet states, leads to a decrease in the phosphorescence intensity. This quenching effect can be correlated to the concentration of oxygen. One of the synthesized isomers, when used as an RTP emitter, demonstrated a Stern-Volmer constant of 4.55 x 10⁻⁴ ppm⁻¹ in the oxygen concentration range of up to 10,000 ppm, indicating its sensitivity as an optical oxygen sensor. nih.gov

Triphenylamine-based fluorescent materials have shown great promise for the sensitive and selective detection of nitroaromatic compounds (NACs), which are common components of explosives and are also environmental pollutants. bohrium.comnih.gov The detection mechanism is primarily based on fluorescence quenching. nih.gov

The electron-rich triphenylamine acts as a donor, and upon photoexcitation, it can transfer an electron to the electron-deficient nitroaromatic compound (acceptor). This photoinduced electron transfer (PET) process provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a quenching of its fluorescence. rsc.org The efficiency of this quenching is dependent on the concentration of the NAC, allowing for quantitative detection. nih.gov

Furthermore, the interaction between the TPA derivative and the NAC can lead to the formation of a non-fluorescent ground-state complex, which also contributes to the quenching effect. rsc.org The sensitivity of these sensors can be very high, with some triphenylamine-based systems capable of detecting picric acid at nanomolar concentrations. rsc.org The selectivity towards different NACs can be tuned by modifying the molecular structure of the TPA derivative. nih.gov

The fluorescence of triphenylamine derivatives can also be sensitive to changes in pH, which forms the basis for their application as pH sensors. rsc.org The protonation and deprotonation of certain functional groups on the TPA molecule can significantly alter its electronic structure and, consequently, its photophysical properties. rsc.org

For instance, triphenylamine-coumarin hybrid fluorophores incorporating a pyridine (B92270) unit have been shown to exhibit reversible fluorescence switching in response to changes in pH. rsc.org In the presence of an acid, the pyridine nitrogen gets protonated. This protonation enhances the intramolecular charge transfer (ICT) from the TPA donor to the coumarin (B35378) acceptor, leading to a red shift in the emission and a reduction in the fluorescence intensity. The process is reversible, and upon the addition of a base, the initial fluorescent state is restored. This halochromic behavior allows for the ratiometric sensing of pH. rsc.org

Photorefractive Polymer Composites

The diphenylamino-phenyl moiety, a core component of this compound, is a key building block in the development of high-performance photorefractive (PR) polymer composites. bohrium.com These materials are of great interest for applications in holographic data storage, optical image processing, and 3D displays. The photorefractive effect arises from a combination of photoconductivity and the electro-optic effect, which leads to a light-induced change in the refractive index of the material.

In a typical photorefractive polymer composite, a photoconducting polymer provides the medium for charge generation and transport. Polymers such as poly((4-(diphenylamino)benzyl acrylate) (PDAA), which contains a pendant triphenylamine group, are commonly used for this purpose. bohrium.comnih.gov The performance of these composites can be further enhanced by the addition of a photoconductive plasticizer, such as (4-(diphenylamino)phenyl)methanol (B1589101) (TPAOH), which also possesses the diphenylamino-phenyl structure. bohrium.comnih.gov

These triphenylamine-based components are responsible for absorbing photons, generating charge carriers (holes), and transporting them through the material under the influence of an external electric field. The spatial modulation of the charge distribution creates a space-charge field, which in turn modulates the refractive index of the material via the electro-optic effect, typically provided by a nonlinear optical chromophore also present in the composite. bohrium.comnih.gov

The composition of these composites is carefully optimized to achieve high photorefractive performance, including high diffraction efficiency, fast response time, and large optical gain. nih.gov The table below summarizes the composition and performance of some exemplary photorefractive polymer composites based on triphenylamine derivatives.

| Component | Function | Example Composition (wt%) | Performance Metric | Value | Reference |

| Poly((4-diphenylamino)benzyl acrylate) (PDAA) | Photoconducting Polymer | 30-45 | Diffraction Efficiency | 14-75% at 50 V/µm | nih.gov |

| (4-(diphenylamino)phenyl)methanol (TPAOH) | Photoconductive Plasticizer | 24.4-39.4 | Response Time | 7-94 ms (B15284909) at 50 V/µm | nih.gov |

| (4-(azepan-1-yl)-benzylidene)malononitrile | Nonlinear Optical Chromophore | 30 | Optical Gain | 104-193 cm⁻¹ at 50 V/µm | nih.gov |

| researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester | Sensitizer | 0.6 | - | - | nih.gov |

Other Advanced Photonic Applications

Beyond the applications already discussed, the versatile electronic and optical properties of this compound and its derivatives have led to their exploration in other advanced photonic devices, most notably in organic light-emitting diodes (OLEDs).

In OLEDs, triphenylamine-based compounds are widely used as hole transport materials (HTMs). researchgate.netresearchgate.net The primary role of the HTM is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. An efficient HTM should have a high hole mobility, suitable energy levels that align well with the anode and the emissive layer, and good thermal and morphological stability. researchgate.net

The non-planar structure of triphenylamine derivatives helps in the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices. researchgate.net The high hole mobility of TPA-based materials contributes to low driving voltages and high power efficiencies in OLEDs. researchgate.net Derivatives of diphenylamino have been incorporated into blue-emitting materials for OLEDs, leading to devices with high external quantum efficiencies. researchgate.net

Furthermore, the strong electron-donating nature of the triphenylamine moiety makes it a valuable component in the design of advanced fluorescent probes and materials that respond to various external stimuli such as light, heat, and pressure. rsc.org This opens up possibilities for their use in smart materials, molecular switches, and other novel photonic applications. rsc.org The integration of triphenylamine units into more complex molecular architectures, such as dendrimers and polymers, continues to be an active area of research for the development of new materials with tailored photonic properties. nih.gov

Theoretical and Computational Investigations of Bis 4 Diphenylamino Phenyl Methanone

Density Functional Theory (DFT) Calculations for Ground State Properties

Geometry Optimization

No specific studies providing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the ground state of Bis(4-(diphenylamino)phenyl)methanone using DFT methods were found.

Electronic Structure Prediction and Charge Distribution

Detailed analysis of the electronic structure, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the charge distribution and molecular electrostatic potential maps for this compound, are not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Absorption Wavelengths and Oscillator Strengths Calculation

No data tables or specific research findings detailing the calculated absorption wavelengths (λmax), oscillator strengths (f), and their comparison with experimental UV-Vis spectra for this compound could be located.

Electron Transitions Analysis

Specific information on the nature of the principal electronic transitions, including the contributing molecular orbitals for the excited states of this compound, is not available.

Computational Modeling of Charge Transfer and Exciton (B1674681) Dynamics

While general studies on charge transfer in triarylamine derivatives exist, computational modeling of charge transfer and exciton dynamics specifically for this compound has not been reported in the available literature.

In-depth Analysis of this compound Reveals Critical Data Scarcity in Publicly Available Research

Despite extensive investigation into the theoretical and computational properties of this compound, a significant gap in publicly accessible scientific literature prevents a detailed analysis of its photophysical characteristics. Attempts to gather specific data on the theoretical prediction of its photophysical properties and the subsequent validation with experimental results have been unsuccessful, indicating a notable lack of published research on this particular compound.

The compound, with its intriguing structure featuring a central methanone (B1245722) core flanked by two diphenylamino-substituted phenyl groups, suggests potential for interesting electronic and photophysical behavior. The diphenylamino moieties are well-known for their electron-donating and hole-transporting capabilities, while the benzophenone-like core can influence charge transfer and excited-state dynamics. This combination of structural features typically warrants investigation for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a component in photofunctional materials.